![molecular formula C20H21N5O2S B2818264 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide CAS No. 921789-51-7](/img/structure/B2818264.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the S-alkylation reaction . For instance, “2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4 H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one” was synthesized using an S-alkylation reaction of the "4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4 H-1,2,4-triazole-3-thiol" .
Molecular Structure Analysis
Triazoles have two isomers: 1,2,3-triazoles and 1,2,4-triazoles, based on the way nitrogen and carbon atoms connect between each other . The structure of the compound can be characterized using spectroscopic techniques like FT-IR, 1D and 2D NMR, and HRMS .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized using techniques like IR and NMR spectroscopy . For instance, the IR spectrum of a similar compound showed signals for C=O groups at 1650–1712 cm−1 .
Applications De Recherche Scientifique
Cytotoxicity Testing of Novel Derivatives : Balewski et al. (2020) synthesized a range of derivatives including those similar to the specified compound. They found that certain derivatives displayed cytotoxic potency against human cancer cell lines, suggesting potential applications in cancer treatment (Balewski et al., 2020).
Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, similar to the compound . These compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis and Antimicrobial Evaluation of Pyrazole-Imidazole-Triazole Hybrids : Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrid compounds, which demonstrated significant antimicrobial activity, suggesting potential for use in antimicrobial treatments (Punia et al., 2021).
Synthesis of Guanidine Derivative : Balewski and Kornicka (2021) synthesized a guanidine derivative similar to the specified compound, indicating the versatility of these structures in creating new chemical entities (Balewski & Kornicka, 2021).
Anticancer Activity of Annelated Derivatives : Hassan et al. (2020) synthesized a series of annelated imidazo[2,1-c][1,2,4]triazole derivatives. They found considerable anticancer activity in some of these compounds against specific cancer cell lines (Hassan et al., 2020).
Anticonvulsant Activity of Alkanamide Derivatives : Tarikogullari et al. (2010) explored the anticonvulsant activity of alkanamide derivatives with structures similar to the compound . They identified specific derivatives with significant anticonvulsant activity (Tarikogullari et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-2-27-17-10-8-16(9-11-17)24-12-13-25-19(24)22-23-20(25)28-14-18(26)21-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYTHDYZLCPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.